CCR5 Antagonist Pharmacological Phenotype vs. In-Class Comparators
Preliminary pharmacological screening has identified this compound as a CCR5 antagonist [1]. While quantitative IC50/Ki values are not publicly disclosed, the phenotype places it in the same functional class as the clinically approved CCR5 antagonist Maraviroc. In the broader pyrrolidine CCR5 antagonist series, potency is highly dependent on the nature of the aryl substituent; for example, replacement of the 3-(trifluoromethyl)phenyl group with a 3-fluoro-phenyl group in related 1,3,4-trisubstituted pyrrolidines has been shown to modulate anti-HIV-1 activity [2]. This compound’s specific 3-(trifluoromethyl)phenyl methanone motif represents a distinct vector within this SAR landscape, and its procurement enables exploration of this specific substitution pattern that is not represented by commercially available CCR5-targeting probes.
| Evidence Dimension | CCR5 antagonist activity (qualitative phenotype) |
|---|---|
| Target Compound Data | Identified as CCR5 antagonist in preliminary pharmacological screening (exact potency not disclosed) |
| Comparator Or Baseline | Maraviroc (approved CCR5 antagonist, IC50 ~0.1-1 nM in cell-cell fusion assays); Related 1,3,4-trisubstituted pyrrolidines with varying aryl substituents |
| Quantified Difference | Quantitative comparison not possible due to lack of disclosed data; however, the 3-CF3-phenyl substitution pattern is structurally distinct from the 3-fluoro-phenyl pattern in known potent analogs |
| Conditions | Preliminary pharmacological screening (assay details not publicly available) |
Why This Matters
For researchers building focused CCR5 antagonist libraries, this compound offers a specific 3-(trifluoromethyl)phenyl methanone vector that is not available in common screening decks, enabling exploration of a unique SAR sub-region.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. Available at: https://www.semanticscholar.org/author/张会利/91457169 (Accessed 2026-04-29). View Source
- [2] Imamura, S., et al. (2005). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: effects of fused heterocycles on antiviral activity and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 15, 2129-2134. View Source
